

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylacetophenone

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Compound of Interest

Compound Name: 2-Methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylacetophenone** (also known as 2'-Methylacetophenone or 1-(o-tolyl)ethanone). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory applications and drug discovery processes.

Core Physicochemical Properties

2-Methylacetophenone is an aromatic ketone characterized as a colorless to pale yellow liquid at room temperature.[1] It possesses a distinct sweet, floral, and nutty aroma.[2] The following tables summarize its key quantitative physicochemical properties for easy reference and comparison.

Table 1: General and Physical Properties of **2-Methylacetophenone**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[3]
Molecular Weight	134.18 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2][3]
Density	1.026 g/mL at 25 °C	[2]
Boiling Point	214 °C at 760 mmHg	[4]
Refractive Index	n ₂₀ /D 1.5318	[3]
Flash Point	76 °C (168.8 °F) - closed cup	

Note on Melting Point: While some sources report a melting point of 107-108 °C, this is inconsistent with its state as a liquid at room temperature as described by numerous chemical suppliers and databases.[2] PubChem describes its physical form as a colorless liquid.[4]

Table 2: Solubility Profile of **2-Methylacetophenone**

Solvent	Solubility	Source(s)
Water	Insoluble (1123 mg/L at 25 °C)	[2][5]
Ethanol	Soluble	[2]
Chloroform	Slightly Soluble	[2]
Ethyl Acetate	Slightly Soluble	[2]

Spectral Information

Spectral data is crucial for the structural elucidation and identification of **2-Methylacetophenone**. Key spectral identifiers include:

- ¹H NMR: Proton NMR spectroscopy is used to determine the hydrogen atom environment in the molecule.

- IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) stretch characteristic of a ketone.

While specific spectra are not reproduced here, this information is readily available in chemical databases for comparison with experimental results.

Experimental Protocols

This section details generalized, yet comprehensive, methodologies for the determination of key physicochemical properties and a plausible synthesis route for **2-Methylacetophenone**.

3.1. Synthesis via Friedel-Crafts Acylation

2-Methylacetophenone can be synthesized via the Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl_3).^{[6][7]}

Detailed Methodology:

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct).^{[7][8]}
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C using an ice bath.^{[7][9]}
- Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.^[9]
- Addition of Toluene: Following the formation of the acylium ion complex, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise from the addition funnel over 15-30 minutes, keeping the temperature low.^{[7][8]}
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress using

Thin Layer Chromatography (TLC).[\[8\]](#)[\[9\]](#)

- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[\[7\]](#)
- Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[\[6\]](#)

3.2. Determination of Boiling Point (Capillary Method)

The boiling point is a key indicator of a liquid's purity. The capillary method provides an accurate determination with a small sample volume.[\[10\]](#)[\[11\]](#)

Detailed Methodology:

- Sample Preparation: Fill a small test tube (fusion tube) with 2-3 mL of **2-Methylacetophenone**.[\[11\]](#)
- Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end above the surface.[\[10\]](#)
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Suspend the assembly in a heating bath (e.g., paraffin oil in a Thiele tube or a beaker on a hot plate) ensuring the sample is below the liquid level of the bath.[\[10\]](#)[\[11\]](#)
- Heating: Gently heat the bath with continuous stirring to ensure uniform temperature distribution.[\[11\]](#)
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Alternatively, note the temperature at which the

bubble stream stops upon cooling, and the liquid begins to enter the capillary tube. This temperature corresponds to the boiling point.[\[10\]](#)

3.3. Determination of Solubility (Shake-Flask Method)

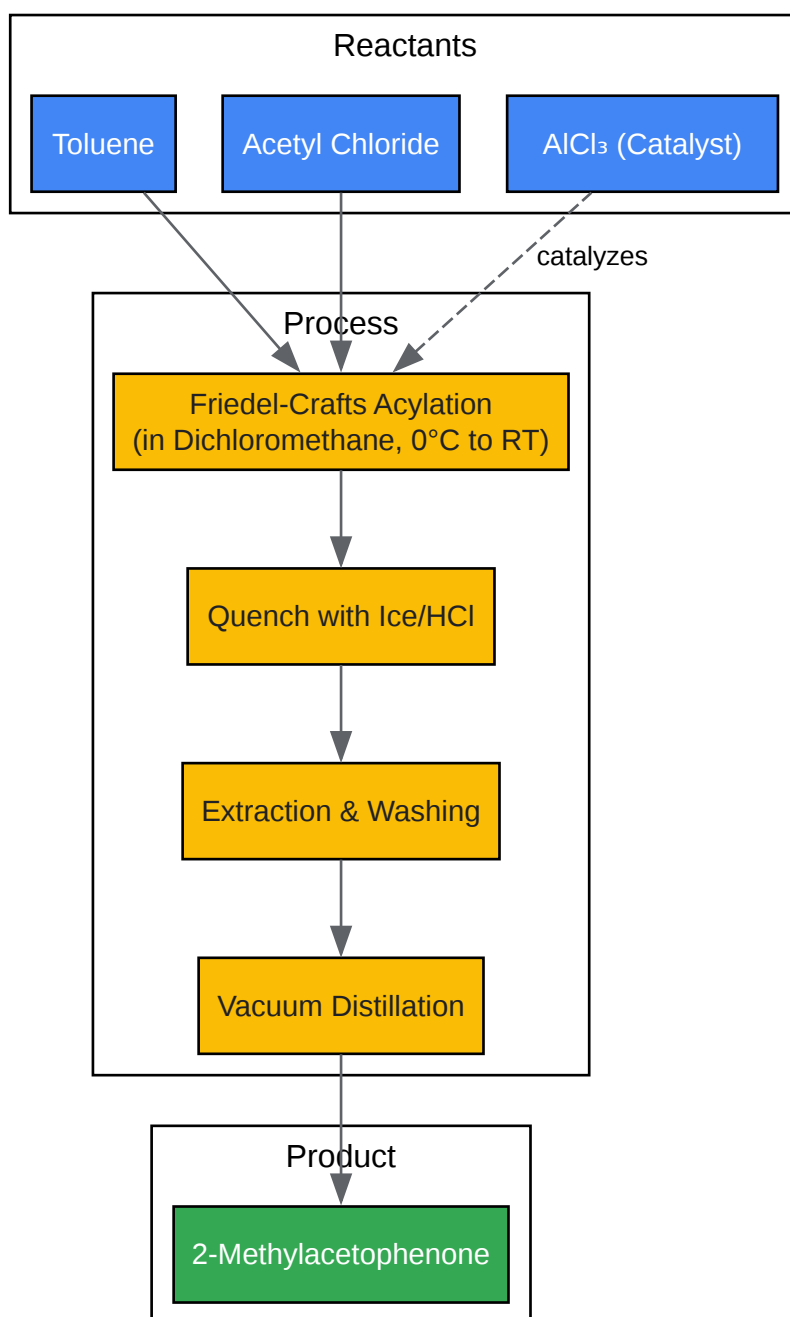
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[\[12\]](#)

Detailed Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **2-Methylacetophenone** to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed glass vial.
- **Equilibration:** Agitate the vial at a constant temperature using a mechanical shaker or stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- **Phase Separation:** Separate the undissolved liquid from the saturated solution. This is best achieved by centrifuging the sample and then carefully collecting the supernatant (the saturated solution).[\[12\]](#)
- **Quantification:** Determine the concentration of **2-Methylacetophenone** in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A pre-established calibration curve with standards of known concentrations is required for accurate quantification.[\[12\]](#)
- **Data Reporting:** Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[\[12\]](#)

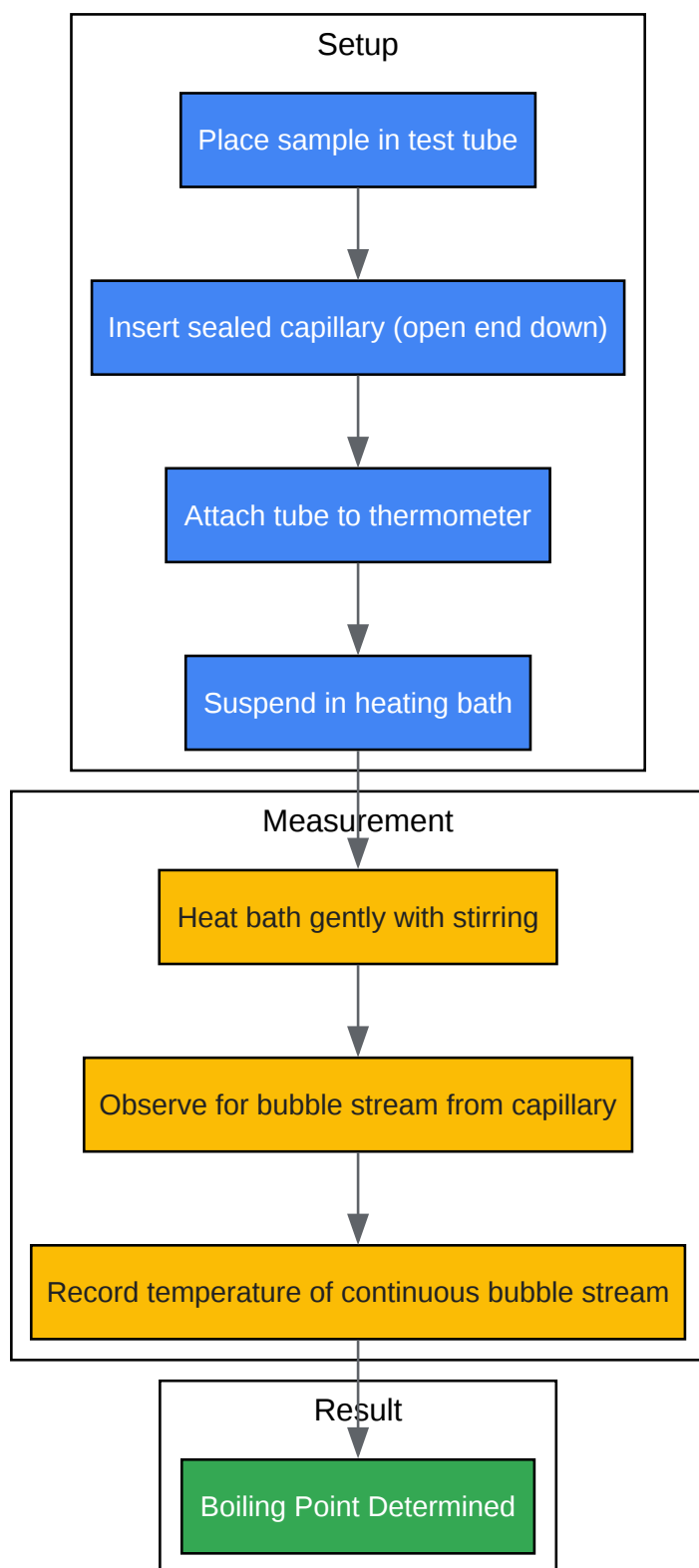
Visualizations of Experimental Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental and logical workflows relevant to the study of **2-Methylacetophenone**.



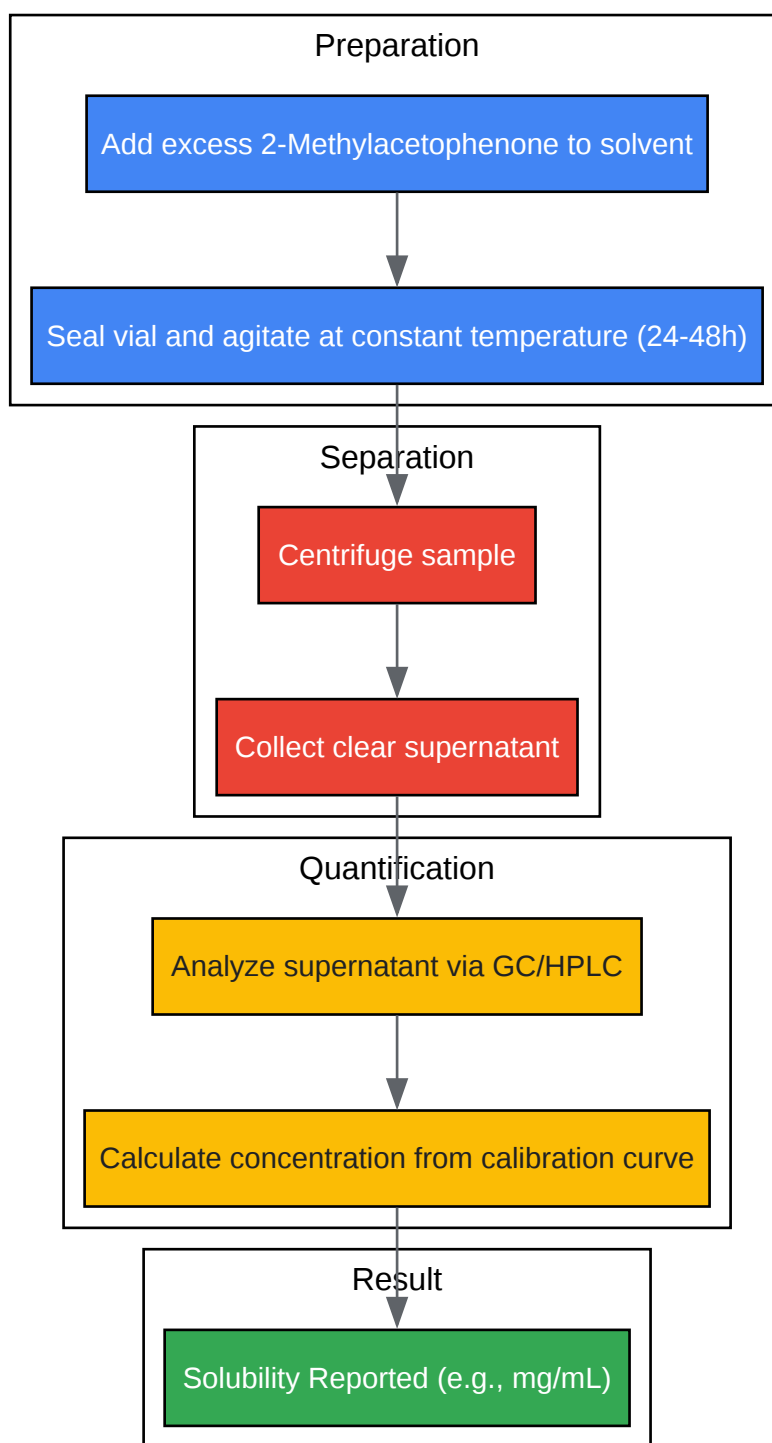
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Caption: Proposed synthetic workflow for **2-Methylacetophenone**.



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Caption: Experimental workflow for boiling point determination.



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Caption: Workflow for solubility determination via shake-flask method.

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